molecular formula C7H12N2O B11791181 N-(Oxazol-2-ylmethyl)propan-2-amine

N-(Oxazol-2-ylmethyl)propan-2-amine

Cat. No.: B11791181
M. Wt: 140.18 g/mol
InChI Key: QZHLPUASPXZSKV-UHFFFAOYSA-N
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Description

N-(Oxazol-2-ylmethyl)propan-2-amine is a chemical compound with a molecular formula of C7H12N2O It is characterized by the presence of an oxazole ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxazol-2-ylmethyl)propan-2-amine typically involves the reaction of oxazole derivatives with propan-2-amine under controlled conditions. One common method involves the use of oxazole-2-carboxaldehyde as a starting material, which is then reacted with propan-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Oxazol-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(Oxazol-2-ylmethyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Oxazol-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]oxazol-2-ylmethyl)propan-2-amine
  • N-(Thiazol-2-ylmethyl)propan-2-amine
  • N-(Imidazol-2-ylmethyl)propan-2-amine

Uniqueness

N-(Oxazol-2-ylmethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(1,3-oxazol-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-7-8-3-4-10-7/h3-4,6,9H,5H2,1-2H3

InChI Key

QZHLPUASPXZSKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=CO1

Origin of Product

United States

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